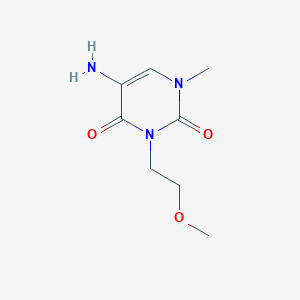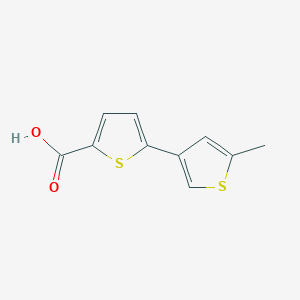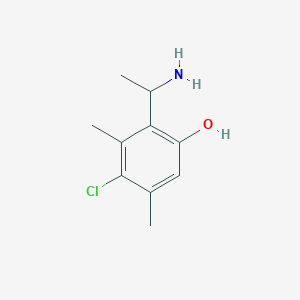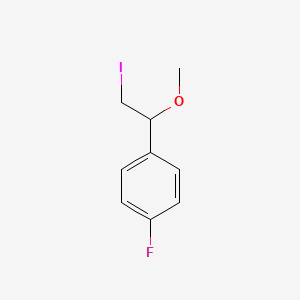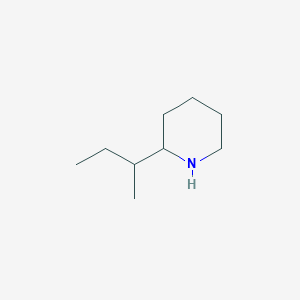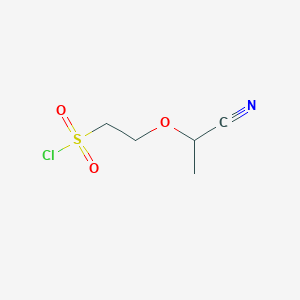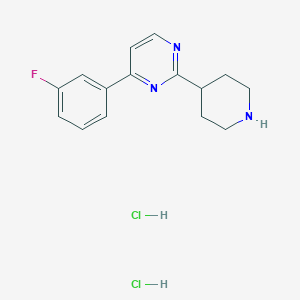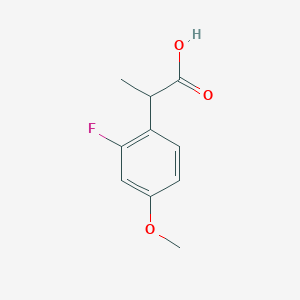
2-(2-Fluoro-4-methoxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluoro-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol . This compound is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety. It is primarily used in research and development, particularly in the field of pharmaceuticals and organic chemistry.
Vorbereitungsmethoden
The synthesis of 2-(2-Fluoro-4-methoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Another method involves the use of zinc powder and trimethyl chlorinated silane in oxolane, followed by the addition of 2-bromopropionic acid ethyl ester in tetrahydrofuran . This reaction is carried out under nitrogen protection and involves refluxing at 65°C for several hours.
Analyse Chemischer Reaktionen
2-(2-Fluoro-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluoro-4-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: This compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a reference standard in pharmaceutical testing and development.
Industry: It is utilized in the production of fine chemicals and intermediates for various industrial applications
Wirkmechanismus
The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring play a crucial role in its binding affinity and specificity. This compound can act as an agonist or antagonist, depending on the target receptor and the biological context .
Vergleich Mit ähnlichen Verbindungen
2-(2-Fluoro-4-methoxyphenyl)propanoic acid can be compared with other similar compounds, such as:
2-Phenylpropanoic acid: Lacks the fluoro and methoxy groups, resulting in different chemical properties and reactivity.
2-(4-Methoxyphenyl)propanoic acid: Contains only the methoxy group, leading to variations in its biological activity.
2-(2-Fluoro-4-methylphenyl)propanoic acid: Substitution of the methoxy group with a methyl group alters its chemical behavior and applications
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and specificity due to the presence of both fluoro and methoxy groups.
Eigenschaften
Molekularformel |
C10H11FO3 |
|---|---|
Molekulargewicht |
198.19 g/mol |
IUPAC-Name |
2-(2-fluoro-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H11FO3/c1-6(10(12)13)8-4-3-7(14-2)5-9(8)11/h3-6H,1-2H3,(H,12,13) |
InChI-Schlüssel |
VZBJPBLTUDWWAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)OC)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


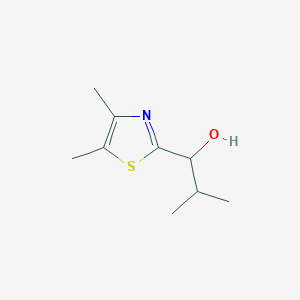

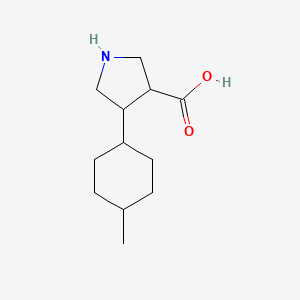

![1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13303409.png)
